molecular formula C10H16O3S2 B14026731 (1R,2S)-ethyl 2-(((methylthio)carbonothioyl)oxy)cyclopentanecarboxylate

(1R,2S)-ethyl 2-(((methylthio)carbonothioyl)oxy)cyclopentanecarboxylate

Cat. No.: B14026731
M. Wt: 248.4 g/mol
InChI Key: CBBCDFAGFVLWBA-SFYZADRCSA-N
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Description

ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopentane ring, an ester group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions

ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOHEXANE-1-CARBOXYLATE
  • ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLAMIDE

Uniqueness

ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both an ester and a methylthio group. This combination of features makes it particularly interesting for synthetic applications and research.

Properties

Molecular Formula

C10H16O3S2

Molecular Weight

248.4 g/mol

IUPAC Name

ethyl (1R,2S)-2-methylsulfanylcarbothioyloxycyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3S2/c1-3-12-9(11)7-5-4-6-8(7)13-10(14)15-2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

CBBCDFAGFVLWBA-SFYZADRCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1OC(=S)SC

Canonical SMILES

CCOC(=O)C1CCCC1OC(=S)SC

Origin of Product

United States

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